molecular formula C6H11N5O B8723510 6-Ethoxypyrimidine-2,4,5-triamine CAS No. 98945-34-7

6-Ethoxypyrimidine-2,4,5-triamine

Cat. No.: B8723510
CAS No.: 98945-34-7
M. Wt: 169.19 g/mol
InChI Key: OYADDPIRLCYWNO-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidine-2,4,5-triamine is a high-purity chemical intermediate of significant interest in medicinal and synthetic chemistry. Historically, its primary research value has been as a key precursor in the synthesis of folic acid and related compounds . A key advantage of this alkoxy-substituted triamine over its hydroxyl counterpart is its superior solubility and stability profile, making it a more robust and versatile building block for subsequent chemical transformations . The established synthesis involves the catalytic hydrogenation of its nitroso precursor, 2,4-diamino-5-nitroso-6-ethoxypyrimidine, to yield the target triamine . Researchers utilize this compound to construct complex heterocyclic systems, particularly in developing molecules with potential physiological activity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98945-34-7

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

6-ethoxypyrimidine-2,4,5-triamine

InChI

InChI=1S/C6H11N5O/c1-2-12-5-3(7)4(8)10-6(9)11-5/h2,7H2,1H3,(H4,8,9,10,11)

InChI Key

OYADDPIRLCYWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1N)N)N

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxypyrimidine 2,4,5 Triamine

The synthesis of 6-ethoxypyrimidine-2,4,5-triamine is typically achieved through a three-step process starting from a readily available diaminohalopyrimidine. This method involves the introduction of the ethoxy group, followed by the formation of a nitroso group at the 5-position, which is then reduced to an amine.

A common pathway involves the reaction of a 2,4-diamino-6-halopyrimidine with a lower aliphatic alcohol in the presence of an alkali metal alcoholate to form the corresponding 2,4-diamino-6-alkoxypyrimidine. google.com This intermediate is then treated with nitrous acid at a low temperature to introduce a nitroso group at the 5-position, yielding 2,4-diamino-5-nitroso-6-ethoxypyrimidine. google.com The final step is the catalytic hydrogenation of the nitroso compound to the desired 2,4,5-triamino-6-ethoxypyrimidine. google.com

The following table outlines the key reactions and conditions for the synthesis of this compound:

StepStarting MaterialReagents and ConditionsIntermediate/Product
1. Ethoxylation2,4-diamino-6-halopyrimidineLower aliphatic alcohol (e.g., ethanol), Alkali metal alcoholate (e.g., sodium ethoxide), Reflux temperature2,4-diamino-6-ethoxypyrimidine
2. Nitrosation2,4-diamino-6-ethoxypyrimidineNitrous acid, 25-30°C2,4-diamino-5-nitroso-6-ethoxypyrimidine
3. Reduction2,4-diamino-5-nitroso-6-ethoxypyrimidineHydrogen gas, Palladium catalyst (e.g., palladium on activated charcoal), Lower aliphatic alcohol (e.g., methanol (B129727) or ethanol), ~30°CThis compound

Isolation and Purification Techniques for 6 Ethoxypyrimidine 2,4,5 Triamine

The isolation and purification of 6-ethoxypyrimidine-2,4,5-triamine are critical steps due to the compound's sensitivity to oxidation. google.com The procedures must be performed efficiently and, when possible, in an inert atmosphere to prevent degradation of the product.

Following the catalytic hydrogenation, the catalyst is first removed from the reaction mixture by filtration. google.com The desired triamine can then be obtained directly by evaporating the alcoholic solvent. google.com However, this operation should be conducted rapidly to minimize exposure to air. google.com

An alternative and often preferred method for isolation involves the conversion of the triamine to its dihydrochloride (B599025) salt. After the removal of the hydrogenation catalyst, the filtrate is treated with an alcoholic solution of hydrogen chloride. google.com This precipitates the more stable 2,4,5-triamino-6-ethoxypyrimidine dihydrochloride, which can then be collected. google.com

For further purification, recrystallization from hot water can be employed for the intermediate, 2,4-diamino-6-alkoxypyrimidine. google.com While specific details for the final triamine product are sparse, general techniques such as normal-phase flash chromatography are utilized for the purification of related pyrimidine (B1678525) derivatives. mdpi.com

The following table summarizes the primary techniques used for the isolation and purification of this compound and its intermediates:

TechniquePurposeDetails
FiltrationCatalyst RemovalThe palladium catalyst is removed by filtration from the reaction mixture after hydrogenation is complete. google.com
EvaporationProduct IsolationThe alcoholic solvent is evaporated to yield the crude 2,4,5-triamino-6-ethoxypyrimidine. This must be done quickly to prevent oxidation. google.com
Salt FormationStabilization and IsolationThe triamine is reacted with methanolic hydrogen chloride to form the more stable dihydrochloride salt, which precipitates from the solution. google.com
RecrystallizationPurification of IntermediateThe crude 2,4-diamino-6-alkoxypyrimidine can be purified by recrystallization from hot water. google.com

Reactivity and Chemical Transformations of 6 Ethoxypyrimidine 2,4,5 Triamine

Reactivity of the Amine Functionalities

The three amino groups on the pyrimidine (B1678525) ring are the most nucleophilic centers of the molecule and are the principal sites of reaction, particularly with electrophilic reagents. Their reactivity is modulated by their position on the heterocyclic core.

The most prominent reaction of 6-Ethoxypyrimidine-2,4,5-triamine involves the condensation of the adjacent 4- and 5-amino groups with 1,2-dicarbonyl compounds or their equivalents. This reaction, a variation of the Traube purine (B94841) synthesis, is a classic and efficient method for constructing the pyrazine (B50134) ring of the pteridine (B1203161) system.

The reaction proceeds by the sequential formation of Schiff bases between the two amino groups and the two carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization (often by oxidation) to yield the stable pteridine ring. A wide variety of dicarbonyl compounds can be utilized, leading to diverse substitution patterns on the newly formed pyrazine ring. For instance, condensation with glyoxal (B1671930) yields the parent pteridine, while reaction with 2,3-butanedione (B143835) (diacetyl) gives the 6,7-dimethylpteridine derivative.

This cyclization is a foundational method in the synthesis of numerous biologically significant pteridines and folates. The high regioselectivity is driven by the formation of the thermodynamically stable aromatic pyrazine ring. While intermolecular reactions are most common, related aminopyrimidines can also undergo intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclizations when an appropriate electrophilic center is tethered to one of the amino groups, leading to the formation of 6- or 7-membered rings. mdpi.com

Table 1: Examples of Intermolecular Cyclization Reactions with Analogous 4,5-Diaminopyrimidines

Pyrimidine ReactantDicarbonyl ReagentProductReference
2-Phenylpyrimidine-4,5,6-triamine2-Oxopropanal6-Methyl-2-phenylpteridin-4-amine researchgate.net
5,6-Diaminopyrimidin-4(3H)-one2-Oxopropanal6-Methylpteridin-4(3H)-one researchgate.net
5,6-DiaminouracilsAcenaphthoquinoneAcenaphtho[1,2-g]pteridines nih.gov

The amino groups of this compound are primary nucleophilic sites and readily react with a variety of electrophiles. These reactions include acylation, alkylation, and sulfonylation. The relative nucleophilicity of the three amino groups (at C2, C4, and C5) dictates the site of reaction, which can often be controlled by the specific reaction conditions and the nature of the electrophile. nih.gov

Generally, the exocyclic amino groups are more nucleophilic than the ring nitrogens. The amino groups at positions 2 and 4 are conjugated with the ring nitrogens, which can influence their reactivity. The C5 amino group, situated between two other activating groups, is also highly nucleophilic. Reactions with electrophiles such as acyl chlorides or anhydrides will typically form the corresponding amides.

The amine functionalities are not reactive towards nucleophiles under normal conditions. For such a reaction to occur, an amino group would first need to be converted into a good leaving group, for example, through diazotization, which can lead to subsequent substitution reactions.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring of this compound is highly activated due to the presence of four electron-donating groups (three -NH₂ and one -OEt). These groups increase the electron density of the ring through resonance and inductive effects, making it more susceptible to electrophilic attack than the parent pyrimidine.

This high degree of activation enhances the nucleophilicity of the ring carbons and the exocyclic amino groups. The presence of an electron-donating group at the C6 position can influence the preferred site of reaction. For example, in the hydrolysis of 2,4-diaminopyrimidine (B92962) systems, an electron-donating nitrogen linked to C6 was found to direct hydrolysis to the C2 position. nih.gov In this compound, the powerful activating effect of the three amino groups overwhelmingly directs the key cyclization reactions to the 4- and 5-positions.

This molecule contains a C6-ethoxy group and no carbonyl functions. The ethoxy group is an ether linkage and is generally stable under neutral and basic conditions. However, like many aryl ethers, it can be cleaved under strong acidic conditions (e.g., using HBr or HI) to yield the corresponding 6-hydroxypyrimidine derivative, which exists in its more stable tautomeric form, a pyrimidinone. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The reverse reaction, the formation of the ethoxy group from a 6-chloropyrimidine and sodium ethoxide, is a key step in the synthesis of the parent compound, illustrating the principles of nucleophilic aromatic substitution on the pyrimidine ring. google.com

Stability and Degradation Pathways of this compound

Compared to its 6-hydroxy analogue, 2,4,5-triamino-6-hydroxypyrimidine, which is known to be highly insoluble and unstable, this compound is a significantly more soluble and relatively stable compound. google.com This enhanced stability is a key property that makes it a superior intermediate in syntheses, such as that of folic acid. google.com

Despite its relative stability, the electron-rich nature of the molecule makes it susceptible to certain degradation pathways:

Oxidation: Triaminopyrimidines are prone to oxidation, especially in the presence of air and light. This can lead to the formation of colored, complex polymeric materials. The oxidation is facilitated by the high electron density of the pyrimidine ring. Pteridines, the products of its cyclization, are themselves redox-active and can be photosensitizers, suggesting that their precursors may share this sensitivity. nih.gov

Hydrolysis: Under harsh conditions, such as refluxing in strong acid or base, the amino groups can be hydrolyzed to hydroxyl groups (pyrimidinones). Studies on related 2,4-diaminopyrimidine systems show that the site of hydrolysis can be selective. nih.govrsc.org The ethoxy group can also be hydrolyzed to a hydroxyl group under strong acidic conditions, as mentioned previously.

Instability in Acid: While often used as its salt form, the free base can be unstable under certain acidic conditions. For example, the preparation of a related triaminopyrimidine via reduction of a nitropyrimidine in acidic media was reported to result in "oil formation," indicative of degradation or side reactions. researchgate.net

Structural Elucidation and Advanced Characterization Techniques for 6 Ethoxypyrimidine 2,4,5 Triamine

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the structure of new chemical entities. By interacting with electromagnetic radiation, molecules like 6-Ethoxypyrimidine-2,4,5-triamine provide unique spectral fingerprints that reveal intricate details about their atomic arrangement and bonding.

In a hypothetical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the ethoxy group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), distinct signals for the amine protons, and a signal for the C5-proton of the pyrimidine (B1678525) ring. The exact chemical shifts would be influenced by the electron-donating effects of the amino and ethoxy groups.

Similarly, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethoxy group and the four carbons of the pyrimidine ring. The chemical shifts would provide information about the hybridization and electronic density of each carbon atom.

Table 1: Predicted NMR Data for this compound (Hypothetical) This table is a hypothetical representation based on general principles of NMR spectroscopy and data from related compounds.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.3Triplet-OCH₂CH
¹H~4.3Quartet-OCH₂CH₃
¹HBroad Singlets--NH
¹HSinglet-C5-H
¹³C~14--OCH₂CH₃
¹³C~60--OCH₂CH₃
¹³C--Pyrimidine Ring Carbons

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms and the strength of the bonds connecting them.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretches of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the ethoxy group would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1650 cm⁻¹ region. Furthermore, C-O stretching of the ethoxy group would likely produce a strong band around 1050-1250 cm⁻¹. Analysis of related compounds like 2,4,6-triaminopyrimidine (B127396) by FT-IR and FT-Raman spectroscopy has confirmed the assignment of these characteristic vibrational modes. researchgate.net

Table 2: Expected Infrared and Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium to Strong (IR), Weak (Raman)
C-H Stretch (Aliphatic)2850 - 3000Medium (IR), Strong (Raman)
C=N/C=C Stretch (Pyrimidine Ring)1400 - 1650Strong (IR), Strong (Raman)
C-O Stretch (Ethoxy)1050 - 1250Strong (IR), Medium (Raman)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The pyrimidine ring in this compound, with its system of π-electrons and heteroatoms, is a strong chromophore. The presence of electron-donating amino and ethoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine. Studies on similar compounds, such as 2,4,6-trinitrotoluene, demonstrate how substituents significantly influence the UV-Vis spectrum. nih.govresearchgate.net Analysis of the UV-Vis spectrum of this compound would reveal its electronic structure and conjugation effects.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

For this compound (C₆H₁₁N₅O), the exact molecular weight can be calculated. A high-resolution mass spectrum would provide a very precise mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for pyrimidine derivatives often involve the loss of substituents and cleavage of the ring. For example, the ethoxy group could be lost as a neutral fragment (C₂H₅O• or C₂H₄O), and the amine groups could also be eliminated.

Table 3: Calculated Molecular Weight and Potential Fragments of this compound

SpeciesFormulaCalculated Mass (Da)
Molecular Ion [M]⁺•C₆H₁₁N₅O169.0964
[M - C₂H₅O]⁺C₄H₆N₅124.0623
[M - NH₂]⁺C₆H₉N₄O153.0776

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice.

The positions and intensities of the diffracted beams are measured, and this data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, providing precise bond lengths, bond angles, and torsional angles. The crystal system and space group, which describe the symmetry of the crystal lattice, are also determined. For example, studies on other heterocyclic compounds have utilized this technique to confirm their structures and analyze intermolecular interactions. mdpi.com

Investigation of Supramolecular Interactions and Crystal Packing Architectures

The solid-state structure of this compound is dictated by a network of non-covalent interactions that govern its crystal packing. Although a specific crystal structure has not been publicly reported, the molecular architecture, rich in hydrogen bond donors (amino groups) and acceptors (pyrimidine ring nitrogens, ethoxy oxygen), suggests a high potential for forming complex supramolecular assemblies.

Key Expected Interactions:

Hydrogen Bonding: The primary and most influential interactions would be hydrogen bonds. The three amino groups (-NH₂) provide multiple hydrogen bond donors, while the pyrimidine ring nitrogens and the oxygen atom of the ethoxy group act as hydrogen bond acceptors. These interactions are fundamental in the crystal structures of analogous aminopyrimidines. For instance, studies on 2,4,6-triaminopyrimidinium salts consistently show the formation of robust hydrogen-bonded networks, often involving N-H···O and N-H···N linkages that create specific, repeating patterns known as ring motifs. nih.gov A common motif observed in such systems is the R²₂(8) ring, which significantly stabilizes the crystal lattice. nih.govresearchgate.net

Van der Waals Forces: The ethyl group of the ethoxy substituent would engage in weaker van der Waals interactions, contributing to the efficient packing of molecules in the crystal lattice.

These interactions collectively define the three-dimensional architecture of the crystal, influencing its physical properties such as melting point, solubility, and density.

Table of Potential Supramolecular Interactions

Interaction Type Donor/Feature Acceptor/Feature Expected Role in Crystal Packing
Hydrogen Bond Amino groups (N-H) Pyrimidine Ring Nitrogens (N) Primary structure-directing force, formation of tapes, sheets, or 3D networks.
Hydrogen Bond Amino groups (N-H) Ethoxy Oxygen (O) Cross-linking of primary hydrogen-bonded motifs.
π-π Stacking Pyrimidine Ring (π-system) Pyrimidine Ring (π-system) Stabilization of packing through stacking of aromatic rings.

Elemental Composition and Purity Assessment Techniques

Determining the elemental composition and ensuring the purity of a compound are critical steps following its synthesis. For this compound, these would be achieved using standard, well-established analytical methods.

Elemental Composition: The theoretical elemental composition is calculated from the molecular formula of this compound, which is C₆H₁₁N₅O. This theoretical profile is the benchmark against which experimental results from techniques like combustion analysis are compared. In a typical elemental analysis, a sample is combusted in excess oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element. For a related compound, 4,5,6-trichloropyrimidine-2-carboxamide, elemental analysis was reported as a key characterization step to confirm its molecular formula.

Theoretical Elemental Composition of C₆H₁₁N₅O

Element Symbol Atomic Mass ( g/mol ) Molar Mass Contribution Percentage (%)
Carbon C 12.01 72.06 42.60%
Hydrogen H 1.01 11.11 6.57%
Nitrogen N 14.01 70.05 41.40%
Oxygen O 16.00 16.00 9.46%

| Total | | | 169.22 | 100.00% |

Purity Assessment Techniques: A multi-technique approach is typically employed to rigorously assess the purity of a synthesized chemical compound.

Titration: For acidic or basic compounds, titration can be a reliable and cost-effective method for purity assessment. A patent describing the analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) outlines a method where the sulfate salt is first converted to a hydrochloride salt and then titrated with a strong base to determine purity. nih.gov Given the basic nature of the amino groups on the pyrimidine ring, a similar acid-base titration could be developed for this compound.

Spectroscopic Methods (NMR and Mass Spectrometry): While primarily used for structural elucidation, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also powerful tools for purity assessment. ¹H and ¹³C NMR can detect impurities with different chemical structures, while MS can identify substances with different molecular weights.

Common Purity Assessment Methods

Technique Principle Information Provided
HPLC Differential partitioning of analytes between a stationary and mobile phase. Quantitative purity (e.g., % area), detection of related substances and degradation products.
Titration Neutralization reaction between an acid and a base. Assay of the active substance based on its acidic or basic properties.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field. Detection of structurally different impurities, confirmation of primary structure.

Theoretical and Computational Investigations of 6 Ethoxypyrimidine 2,4,5 Triamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed understanding of a molecule's behavior at the electronic level. For 6-Ethoxypyrimidine-2,4,5-triamine, these calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and the energies of its molecular orbitals.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the flexible ethoxy group and the three amine substituents suggests that the molecule can exist in multiple conformations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound dictates its reactivity and spectroscopic properties. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, understanding the charge distribution within the molecule is essential. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information reveals the electron-rich and electron-deficient regions of the molecule, providing further clues about its reactivity and intermolecular interactions. The nitrogen atoms of the pyrimidine (B1678525) ring and the amine groups, along with the oxygen atom of the ethoxy group, are expected to be regions of high electron density.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis spectra)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. By simulating these spectra, researchers can gain a deeper understanding of the molecule's structure and electronic transitions.

Predicted spectroscopic data can be compared with experimental results to confirm the molecular structure or to aid in the interpretation of complex spectra. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can help in assigning the signals in an experimental ¹H and ¹³C NMR spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can aid in the assignment of absorption bands in an Infrared (IR) spectrum to particular molecular vibrations. The prediction of electronic transitions and their corresponding wavelengths can be correlated with the absorption peaks observed in an Ultraviolet-Visible (UV-Vis) spectrum.

Modeling of Reaction Mechanisms and Energy Landscapes for Pyrimidine Triamine Chemistry

Computational modeling can be employed to investigate the potential chemical reactions involving this compound. By mapping out the energy landscapes of possible reaction pathways, researchers can identify the most likely mechanisms, determine the transition state structures, and calculate the activation energies. This information is critical for understanding the reactivity of the molecule and for designing new synthetic routes.

For pyrimidine triamines, potential reactions could include electrophilic substitution on the aromatic ring, reactions involving the amine groups, or transformations of the ethoxy substituent. Computational studies can provide a detailed, step-by-step picture of these processes, offering insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to explore the conformational space of this compound in a more comprehensive manner than static conformational analysis.

These simulations can reveal the flexibility of the molecule, the time scales of conformational changes, and the nature of its interactions with solvent molecules or other surrounding species. By analyzing the trajectories generated from MD simulations, one can gain insights into the dominant intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's properties in a condensed phase. This information is particularly valuable for predicting how the molecule will behave in a biological or material science context.

Role of 6 Ethoxypyrimidine 2,4,5 Triamine As a Synthetic Intermediate

Application as a Precursor in the Synthesis of Fused Heterocyclic Systems (e.g., Purines)

The primary application of pyrimidines bearing vicinal diamines, such as the 4,5-diamino moiety in 6-Ethoxypyrimidine-2,4,5-triamine, is in the construction of fused bicyclic heterocycles. This is achieved through cyclocondensation reactions where the two adjacent amino groups react with a reagent containing two electrophilic centers to form a new, fused ring.

This methodology is famously employed in the Traube purine (B94841) synthesis. In a process analogous to the classical method, this compound can be reacted with a one-carbon synthon, such as formic acid or triethylorthoformate, to construct the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, yielding a substituted purine. nih.govresearchgate.net The reaction with triethylorthoformate, often catalyzed by an acid anhydride (B1165640), proceeds by forming formimidates with the amine groups, followed by intramolecular cyclization and elimination to afford the aromatic purine ring system. nih.gov This creates 2-amino-6-ethoxy-9H-purine, a key scaffold in medicinal chemistry.

The general reaction for purine formation is shown below:

Reaction of a 2,4,5-triaminopyrimidine derivative with triethylorthoformate to yield a 2-aminopurine (B61359) derivative.

Beyond purines, this pyrimidine intermediate is a precursor to other important fused heterocycles like pteridines. Pteridines, which consist of a pyrimidine ring fused to a pyrazine (B50134) ring, are found in numerous biologically active molecules, including folic acid and biopterin. clockss.org The synthesis involves the condensation of the 4,5-diamino groups of the pyrimidine with a 1,2-dicarbonyl compound. For instance, reacting a 2,4,5,6-tetraaminopyrimidine (B94255) salt with 1,3-dihydroxyacetone (B48652) has been shown to produce 2,4-diamino-6-(hydroxymethyl)pteridine. google.com By analogy, this compound can react with various α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione (B143835), to generate a range of substituted 2-amino-4-ethoxypteridines. thieme-connect.de

Table 1: Representative Cyclocondensation Reaction for Fused Heterocycle Synthesis

Reactant AReactant BFused Product ExampleReference
Pyrimidine-2,4,5-triamineTriethylorthoformate / Acetic Anhydride2-Aminopurine nih.gov
2,4,5,6-Tetraaminopyrimidine salt1,3-Dihydroxyacetone2,4-Diamino-6-(hydroxymethyl)pteridine google.com

Development of Derivatized Pyrimidine Scaffolds for Further Chemical Synthesis

The structure of this compound is not merely a means to an end for fused systems but is itself a valuable scaffold for further chemical elaboration. Highly functionalized pyrimidines are of great importance as they allow for the regioselective synthesis of polysubstituted derivatives. nih.gov The three amino groups on the ring possess different chemical environments and, consequently, different reactivities, which can be exploited for selective modifications.

For example, the amino groups at positions 2 and 4 are part of an amido-like system due to the influence of the ring nitrogens, while the amino group at position 5 is more akin to an aromatic amine. This difference allows for selective acylation, sulfonylation, or alkylation under carefully controlled conditions. elsevierpure.com One amino group can be selectively protected or reacted, leaving the others available for subsequent transformations. This step-wise functionalization is crucial for building complex molecules where precise control over the substitution pattern is required.

The ethoxy group at the C6 position also plays a crucial role. It is a stable ether linkage that imparts specific solubility and electronic properties to the scaffold and its downstream products. Its presence makes the pyrimidine ring more electron-rich, influencing the reactivity of the entire system. This pre-installed functionality is a key feature in the design of scaffolds for creating libraries of compounds for drug discovery and materials science applications.

Contribution to the Modular Synthesis of Complex Organic Molecules

In modern organic synthesis, a modular or building block approach is often employed to construct complex target molecules efficiently. nih.gov This strategy involves the preparation of distinct, functionalized fragments (modules) that are later coupled together. This compound is an archetypal example of such a building block.

The compound represents a pre-packaged module containing the pyrimidine core and specific functionalities (amines and an ether) at defined positions. This building block can be incorporated into a larger molecular framework through reactions targeting its amino groups. For instance, one of the amino groups could be converted into a different functional group, such as a halogen or a boronic ester, to enable participation in metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov

This modular approach is exemplified in the synthesis of phosphoramidite (B1245037) building blocks for automated oligonucleotide synthesis, where a pyrimidine derivative is used as the core structure. Similarly, this compound can be envisioned as a central scaffold in the modular assembly of compounds designed to interact with biological targets, such as α-helix mimetics or kinase inhibitors, where a substituted heterocyclic core is often required. nih.govnih.gov The use of such well-defined building blocks accelerates the synthesis of molecular libraries and facilitates the systematic exploration of structure-activity relationships.

Advanced Analytical Methodologies in the Research of 6 Ethoxypyrimidine 2,4,5 Triamine

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pyrimidine (B1678525) derivatives due to its high resolution, sensitivity, and adaptability. For polar compounds like 6-Ethoxypyrimidine-2,4,5-triamine, which contains multiple amino groups, reversed-phase HPLC (RP-HPLC) is a commonly employed technique.

A key challenge in the HPLC analysis of highly polar, basic compounds like triaminopyrimidines is achieving adequate retention on conventional C18 columns. These compounds may exhibit poor retention and peak shape due to their hydrophilic nature and potential for strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To overcome these issues, specific chromatographic conditions are necessary.

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a method for the structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663), provides a valuable framework. This method utilizes an ion-pair reagent in the mobile phase to enhance the retention of the polar analyte on a non-polar stationary phase google.com. The ion-pair reagent, such as an alkyl sulfonate, forms a neutral complex with the protonated amine groups of the pyrimidine derivative, which can then be retained on the C18 column google.com.

The mobile phase composition, including the type and concentration of the ion-pair reagent, the organic modifier (e.g., methanol (B129727) or acetonitrile), and the pH of the aqueous buffer, are critical parameters that must be optimized to achieve the desired separation. The pH of the mobile phase is particularly important as it influences the ionization state of the triaminopyrimidine and, consequently, its retention and peak shape google.com. A slightly acidic pH is often preferred to ensure consistent protonation of the amino groups google.com.

Detection is typically performed using an ultraviolet (UV) detector, as the pyrimidine ring system possesses a chromophore that absorbs UV light google.com. The selection of the detection wavelength is based on the UV spectrum of the compound to maximize sensitivity.

Table 1: Illustrative HPLC Parameters for the Analysis of Aminopyrimidine Derivatives

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides a non-polar stationary phase for reversed-phase chromatography.
Mobile Phase Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).The organic modifier controls the elution strength, while the buffer maintains a stable pH.
Ion-Pair Reagent Alkyl sulfonate (e.g., 10 mmol/L sodium heptanesulfonate)Enhances retention of the polar, basic analyte by forming a neutral ion pair.
Buffer Phosphate buffer (e.g., H₃PO₄-KH₂PO₄) at a controlled pH (e.g., 3.4-4.4)Maintains a consistent ionization state of the analyte and minimizes interactions with silanol groups. google.com
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC, providing a balance between analysis time and efficiency. researchgate.net
Detection UV at a specific wavelength (e.g., 280 nm)The pyrimidine ring absorbs UV light, allowing for sensitive detection. researchgate.net
Internal Standard A structurally similar compound (e.g., p-aminobenzenesulfonic acid)Used for accurate quantification by correcting for variations in injection volume and system response. google.com

This table is a composite representation of typical HPLC conditions for aminopyrimidine analysis, drawing from methodologies for related compounds. Specific conditions for this compound would require empirical optimization.

Coupled Techniques for Enhanced Analysis (e.g., LC-MS/MS, GC-MS)

To achieve higher selectivity and sensitivity, and for unequivocal identification, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of this compound, particularly in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.

In MS/MS, a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as it monitors a unique transition for the target analyte, minimizing interference from co-eluting compounds eurl-pesticides.eu. The selection of precursor and product ions is a critical step in method development and is determined by direct infusion of a standard solution of the compound into the mass spectrometer.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSettingPurpose
Ionization Mode Positive Electrospray Ionization (ESI+)The multiple amino groups are readily protonated, making positive ion mode suitable.
Precursor Ion (m/z) [M+H]⁺ of this compoundThe mass-to-charge ratio of the protonated parent molecule.
Product Ions (m/z) Specific fragmentsGenerated by collision-induced dissociation of the precursor ion; used for quantification and confirmation.
Collision Energy Optimized value (eV)The energy applied to fragment the precursor ion, optimized for maximum product ion intensity.
Dwell Time Milliseconds (ms)The time spent acquiring data for each MRM transition.

This table presents hypothetical parameters. Actual values would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful separation technique, but its application to polar and non-volatile compounds like this compound requires a derivatization step to increase volatility and thermal stability sigmaaldrich.com. Following derivatization, the analyte can be separated on a capillary GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for library matching and structural elucidation nih.gov. The electron ionization (EI) mode in GC-MS produces a characteristic fragmentation pattern that serves as a fingerprint for the derivatized compound mdpi.com.

Derivatization Strategies for Improved Detection and Characterization in Analytical Methods

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique, particularly GC-MS sigmaaldrich.com. For this compound, the primary targets for derivatization are the active hydrogens on the three amino groups.

Silylation

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or a more sterically hindered silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group sigmaaldrich.comyoutube.com. This process reduces the polarity of the molecule, masks its ability to form hydrogen bonds, and increases its volatility and thermal stability, making it amenable to GC analysis youtube.com. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose sigmaaldrich.com. The resulting silylated derivatives are more stable and provide better chromatographic peak shapes.

Acylation

Acylation involves the reaction of the amino groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) nih.gov. This process also increases volatility and can introduce electrophoric groups (fluorine atoms) that enhance sensitivity in electron capture detection (ECD) if used, or provide characteristic mass spectral fragmentation patterns in MS nih.gov.

Table 3: Common Derivatization Reagents for Amines in GC-MS Analysis

Derivatization TechniqueReagentTarget Functional GroupResulting DerivativeAdvantages for GC-MS
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-NH₂Trimethylsilyl (TMS) amineIncreased volatility, improved thermal stability, good chromatographic properties. youtube.com
Silylation MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)-NH₂tert-Butyldimethylsilyl (TBDMS) amineForms more stable derivatives compared to TMS, less sensitive to moisture. sigmaaldrich.com
Acylation TFAA (Trifluoroacetic anhydride)-NH₂Trifluoroacetyl amideIncreased volatility, introduces fluorine atoms for specific detection methods. nih.gov
Acylation HFBA (Heptafluorobutyric anhydride)-NH₂Heptafluorobutyryl amideSimilar to TFAA but with a larger fluorinated group, potentially enhancing detectability. nih.gov

This table outlines general derivatization strategies applicable to primary amines. The optimal reagent and reaction conditions for this compound would need to be experimentally determined.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization of all three amino groups of this compound, avoiding the formation of multiple derivative products that could complicate the analysis youtube.com.

Future Research Directions in 6 Ethoxypyrimidine 2,4,5 Triamine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to 6-Ethoxypyrimidine-2,4,5-triamine is a fundamental prerequisite for its widespread study and potential application. Future research in this area should focus on moving beyond classical, multi-step syntheses, which are often associated with harsh reaction conditions and significant waste generation.

Furthermore, a strong emphasis should be placed on the principles of green chemistry. This includes the exploration of:

Catalytic Methods: Utilizing transition metal or organocatalysts to promote key bond-forming reactions under milder conditions.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Flow Chemistry: Employing continuous flow reactors can offer improved control over reaction parameters, enhance safety, and facilitate scalability.

A hypothetical sustainable synthetic approach is outlined in the table below.

StepReaction TypePotential Reagents and ConditionsGreen Chemistry Principle
1Nucleophilic Aromatic Substitution2,4,5-trichloro-6-aminopyrimidine, Sodium ethoxide, Ethanol, RefluxUse of a renewable solvent (ethanol)
2AmmonolysisProduct from Step 1, Aqueous ammonia, High pressure, CatalystUse of a greener reagent (aqueous ammonia)
3PurificationCrystallizationReduction of solvent waste compared to chromatography

Investigation of Undiscovered Reactivity Profiles and Reaction Mechanisms

The three amino groups and the ethoxy group on the pyrimidine (B1678525) ring of this compound present multiple sites for chemical modification. A systematic investigation into its reactivity is crucial to understanding its chemical behavior and identifying potential applications.

Future studies should explore a range of reactions, including:

Electrophilic Aromatic Substitution: Determining the regioselectivity of reactions such as halogenation, nitration, and acylation on the pyrimidine ring, which is activated by the amino groups.

Nucleophilic Reactions: Investigating the reactivity of the amino groups with various electrophiles to form amides, sulfonamides, and other derivatives. The relative nucleophilicity of the three distinct amino groups would be a key area of study.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce diverse substituents onto the pyrimidine core.

Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the amino groups are potential coordination sites for metal ions, suggesting the possibility of forming novel metal-organic frameworks (MOFs) or coordination polymers.

Understanding the mechanisms of these reactions is of equal importance. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will be vital in elucidating the underlying reaction pathways.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding

In conjunction with experimental work, advanced computational methods can provide invaluable insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) is a powerful tool that can be employed to:

Predict Molecular Properties: Calculate key electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges to predict sites of reactivity.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of proposed reactions to understand their feasibility and selectivity. This can help in optimizing reaction conditions and predicting the formation of byproducts.

Simulate Spectroscopic Data: Predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.

The application of these computational tools can significantly accelerate the research process by prioritizing promising experimental avenues and providing a deeper theoretical understanding of the observed chemical phenomena.

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT)Geometry optimization and electronic structure calculationPrediction of stable conformers, bond lengths, bond angles, and electronic distribution.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectraUnderstanding of electronic transitions and color properties.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density topologyCharacterization of chemical bonds and non-covalent interactions.

Development of Innovative Analytical and Spectroscopic Probes for its Characterization

The unambiguous characterization of this compound and its derivatives is fundamental to all aspects of its study. While standard analytical techniques will form the basis of its characterization, there is scope for the development of more specialized methods.

A comprehensive analytical workflow should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR will be essential for structural elucidation. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for assigning the signals of the complex spin systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition. Different ionization techniques can be explored to optimize the detection of the parent ion and its fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy will provide information about the functional groups present in the molecule.

X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide definitive proof of its three-dimensional structure.

Future research could also focus on developing specific analytical probes, such as fluorescent derivatives, that could be used for its detection and quantification in various matrices. This would be particularly relevant if the compound shows promise in biological or materials science applications.

Q & A

Q. What are the standard synthetic routes for 6-ethoxypyrimidine-2,4,5-triamine?

The synthesis typically involves sequential functionalization of pyrimidine scaffolds. A validated method includes:

  • Step 1 : Chlorination of pyrimidine precursors (e.g., 6-chloropyrimidine-2,4,5-triamine) using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Step 2 : Alkoxylation via nucleophilic substitution, where ethoxy groups are introduced using sodium ethoxide (NaOEt) in ethanol or DMF at 80–100°C .
  • Step 3 : Protection/deprotection of reactive amines (e.g., using tert-butyldiphenylsilyl (TBDPS) groups) to prevent side reactions during functionalization .
    Critical parameters include solvent polarity, temperature control, and stoichiometric ratios to minimize byproducts like 6-chloro derivatives .

Q. How is the purity and structural integrity of this compound validated?

Methodological approaches include:

  • HPLC-MS : Quantifies purity (>95% threshold) and detects residual solvents or unreacted intermediates .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at C6, amine positions at C2/C4/C5) .
  • Elemental Analysis : Validates empirical formula (C₆H₁₁N₅O) and detects halogen impurities (e.g., residual Cl from synthesis) .

Advanced Research Questions

Q. How do structural modifications (e.g., heteroaryl substituents) impact the biological activity of this compound derivatives?

SAR studies reveal:

  • Heteroaryl Substitutions : Introducing 1,3,4-oxadiazole or 1,3,4-thiadiazole at C6 enhances TNF-α inhibition. For example, 6-(1,3,4-thiadiazol-2-yl) derivatives inhibit TNF-α-induced monocyte adhesion by 78% at 1 µM, outperforming 5-ASA by >10³-fold .
  • Electron-Withdrawing Groups : p-CF₃ or p-Cl substituents on pyridyl rings increase binding affinity to inflammatory targets (e.g., 6f: 75.4% inhibition) by stabilizing hydrogen-bond networks .
  • Positional Effects : 3-Pyridyl analogs (e.g., 6d) show 6x higher activity than 2-pyridyl analogs (e.g., 6a), likely due to improved steric compatibility with TNF-α binding pockets .

Q. How can researchers resolve contradictions in activity data across in vitro and in vivo models?

  • Case Study : In TNBS-induced colitis rats, 1 mg/kg of 6-heteroarylamino derivatives (e.g., 16a) reduced MPO activity (a marker of neutrophil infiltration) by >50%, comparable to 300 mg/kg sulfasalazine (SSZ). However, in vitro IC₅₀ values (nM range) do not linearly correlate with in vivo efficacy due to pharmacokinetic factors (e.g., bioavailability, metabolic stability) .
  • Mitigation Strategies :
    • ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to refine dosing .
    • Tissue Distribution Studies : Use radiolabeled analogs to track compound accumulation in target organs (e.g., colon) .

Q. What experimental designs are optimal for evaluating anti-inflammatory mechanisms of 6-ethoxypyrimidine derivatives?

  • Cellular Assays :
    • TNF-α-Induced Adhesion : Co-culture U937 monocytes with HT-29 epithelial cells; measure adhesion inhibition via fluorescence or ELISA .
    • Cytokine Profiling : Quantify IL-6, IL-1β, and IL-10 levels in supernatants using multiplex assays .
  • In Vivo Models :
    • TNBS-Induced Colitis : Monitor body weight recovery, colon length, and histopathology (e.g., crypt damage score) .
    • DSS-Induced Colitis : Track fecal calprotectin (inflammation marker) and compare with clinical standards (e.g., 5-ASA) .

Q. How can researchers address discrepancies in reported synthetic yields for 6-ethoxypyrimidine derivatives?

  • Root Causes : Variability arises from competing side reactions (e.g., over-chlorination) or incomplete deprotection of TBDPS groups .
  • Optimization Tactics :
    • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust reagent addition rates .
    • Catalytic Enhancements : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethoxylation efficiency .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing reactive intermediates in 6-ethoxypyrimidine synthesis?

  • LC-HRMS : Identifies transient species (e.g., chlorinated byproducts) with ppm-level mass accuracy .
  • X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., ethoxy vs. methoxy substitution) .

Q. How can computational modeling guide the design of novel 6-ethoxypyrimidine analogs?

  • Docking Studies : Predict binding to TNF-α or NF-κB targets using Schrödinger Suite or AutoDock .
  • DFT Calculations : Optimize substituent electronic effects (e.g., Hammett σ values for CF₃ vs. Cl) to prioritize synthesis .

Data Contradiction Analysis

Q. How to reconcile conflicting SAR data between pyridyl and phenyl substituents?

  • Example : 2-Pyridyl analogs (6a: 8.5% inhibition) underperform phenyl analogs (73.6%) due to steric clashes, but introducing p-CF₃ (6c) restores activity (59%) via enhanced π-π stacking .
  • Resolution : Use molecular dynamics simulations to visualize binding pocket interactions and adjust substituent geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.